molecular formula C12H10ClNO3 B2499912 2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde CAS No. 2228827-14-1

2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde

Cat. No.: B2499912
CAS No.: 2228827-14-1
M. Wt: 251.67
InChI Key: PWCCACDKGHOSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde is a chemical compound with the molecular formula C12H10ClNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde typically involves the chlorination of 5,7-dimethoxyquinoline-8-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

Scientific Research Applications

2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 5,7-Dimethoxyquinoline-8-carbaldehyde
  • 2-Chloro-6-methoxyquinoline-8-carbaldehyde

Uniqueness

2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde is unique due to the presence of both chlorine and methoxy groups on the quinoline ring. This combination of substituents can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-5,7-dimethoxyquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-9-5-10(17-2)8(6-15)12-7(9)3-4-11(13)14-12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCCACDKGHOSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C=CC(=N2)Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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